molecular formula C9H14N2 B13276987 6-methyl-N-(propan-2-yl)pyridin-3-amine

6-methyl-N-(propan-2-yl)pyridin-3-amine

Cat. No.: B13276987
M. Wt: 150.22 g/mol
InChI Key: YVFFNDFBCDWFHR-UHFFFAOYSA-N
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Description

6-methyl-N-(propan-2-yl)pyridin-3-amine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(propan-2-yl)pyridin-3-amine typically involves the alkylation of pyridin-3-amine. One common method is the reaction of pyridin-3-amine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar alkylation reactions with optimizations for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(propan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction typically yields the corresponding amine.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

6-methyl-N-(propan-2-yl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-N-(propan-2-yl)pyridin-3-amine is not fully understood. it is believed to interact with specific molecular targets in biological systems, potentially influencing neurotransmitter pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-(propan-2-yl)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

6-methyl-N-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C9H14N2/c1-7(2)11-9-5-4-8(3)10-6-9/h4-7,11H,1-3H3

InChI Key

YVFFNDFBCDWFHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NC(C)C

Origin of Product

United States

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